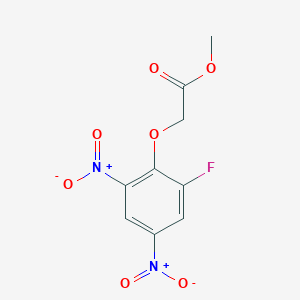
Methyl (2-fluoro-4,6-dinitrophenoxy)acetate
Übersicht
Beschreibung
Methyl (2-fluoro-4,6-dinitrophenoxy)acetate, also known as FDNMA, is an organic compound that belongs to the class of nitrophenyl esters. It has a molecular weight of 274.16 and a molecular formula of C9 H7 F N2 O7 .
Molecular Structure Analysis
The molecular structure of Methyl (2-fluoro-4,6-dinitrophenoxy)acetate is represented by the SMILES notation: COC(COc1c(cc(cc1F)N+=O)N+=O)=O . This indicates the presence of a methyl ester group (COC), a fluoro group (F), and two nitro groups (N+=O) on the phenyl ring.Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Applications :
- Deal and Horton (1999) demonstrated a concise synthesis of methyl 2,6-dideoxy-2-fluoro-β-L-talopyranoside, highlighting the utility of Methyl (2-fluoro-4,6-dinitrophenoxy)acetate in complex carbohydrate synthesis (Deal & Horton, 1999).
- Balandeh et al. (2017) explored the electrochemical fluorination of methyl(phenylthio)acetate, a process relevant to the preparation of Methyl (2-fluoro-4,6-dinitrophenoxy)acetate, underscoring its potential in electrochemical applications (Balandeh et al., 2017).
Radiopharmaceutical Synthesis :
- Luxen et al. (1986) detailed a stereospecific approach to synthesize [18F]2-deoxy-2-fluoro-D-mannose, a process that can involve derivatives of Methyl (2-fluoro-4,6-dinitrophenoxy)acetate, highlighting its role in the synthesis of radiopharmaceuticals for tomographic studies (Luxen et al., 1986).
Environmental and Biochemical Studies :
- Janssen and Frenzel (1997) investigated the inhibition of methanogenesis by methyl fluoride, a compound related to Methyl (2-fluoro-4,6-dinitrophenoxy)acetate, demonstrating its potential use in studies of methane emission and environmental impact (Janssen & Frenzel, 1997).
Chemical Engineering and Separation Processes :
- Penkova et al. (2013) focused on the separation of a reactive mixture including methyl acetate, which is structurally similar to Methyl (2-fluoro-4,6-dinitrophenoxy)acetate, providing insights into its potential application in chemical engineering and separation technologies (Penkova et al., 2013).
Safety and Hazards
While specific safety and hazard information for Methyl (2-fluoro-4,6-dinitrophenoxy)acetate is not provided in the search results, general safety measures for handling similar organic compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .
Eigenschaften
IUPAC Name |
methyl 2-(2-fluoro-4,6-dinitrophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O7/c1-18-8(13)4-19-9-6(10)2-5(11(14)15)3-7(9)12(16)17/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDHVQVSVLATHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1F)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2-fluoro-4,6-dinitrophenoxy)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoyl chloride](/img/structure/B1420675.png)




![4-[(4-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420682.png)

![4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420686.png)




